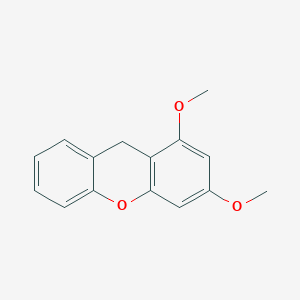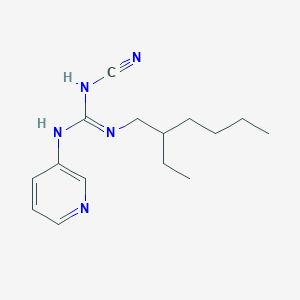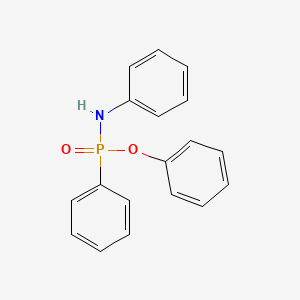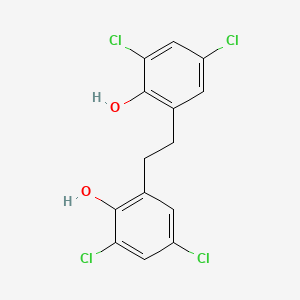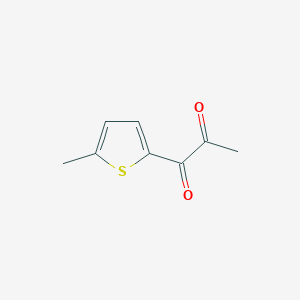methanimine N-oxide CAS No. 58581-42-3](/img/structure/B14617033.png)
N-[2-(Benzyloxy)-2-oxoethyl](phenyl)methanimine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-2-(Benzyloxy)-2-oxoethylmethanimine N-oxide typically involves the oxidation of a tertiary amine to form the N-oxide. One common method is the Cope Elimination, where a tertiary amine is treated with hydrogen peroxide and a base to form the N-oxide . The reaction conditions usually involve the use of a strong hydroxide base and hydrogen peroxide or a peroxyacid like m-CPBA.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of reagents and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-2-(Benzyloxy)-2-oxoethylmethanimine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced using reagents like carbon-supported molybdenum-dioxo catalyst and alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Carbon-supported molybdenum-dioxo catalyst, benzyl alcohol.
Substitution: N-bromosuccinimide (NBS) for benzylic bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the N-oxide can yield the corresponding amine, while oxidation can lead to further oxidized products.
Wissenschaftliche Forschungsanwendungen
N-2-(Benzyloxy)-2-oxoethylmethanimine N-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes.
Wirkmechanismus
The mechanism of action of N-2-(Benzyloxy)-2-oxoethylmethanimine N-oxide involves its ability to undergo various chemical transformations. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. Its molecular targets and pathways include interactions with enzymes and other biological molecules, leading to inhibition or activation of specific biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-oxides of other tertiary amines: These compounds share similar chemical properties and reactivity.
Benzylic compounds: Compounds with benzylic positions that undergo similar oxidation and substitution reactions.
Uniqueness
N-2-(Benzyloxy)-2-oxoethylmethanimine N-oxide is unique due to its specific structure, which combines the properties of an N-oxide with a benzylic position. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
58581-42-3 |
|---|---|
Molekularformel |
C16H15NO3 |
Molekulargewicht |
269.29 g/mol |
IUPAC-Name |
N-(2-oxo-2-phenylmethoxyethyl)-1-phenylmethanimine oxide |
InChI |
InChI=1S/C16H15NO3/c18-16(20-13-15-9-5-2-6-10-15)12-17(19)11-14-7-3-1-4-8-14/h1-11H,12-13H2 |
InChI-Schlüssel |
MLNKMOCFRSZLSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C[N+](=CC2=CC=CC=C2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Carbamic chloride, ethyl[2-(hexyloxy)phenyl]-](/img/structure/B14616960.png)
![6-Bromo-2-[2-(4-bromophenyl)ethenyl]-1H-indole](/img/structure/B14616964.png)
